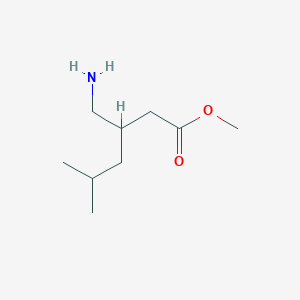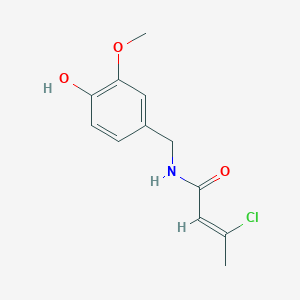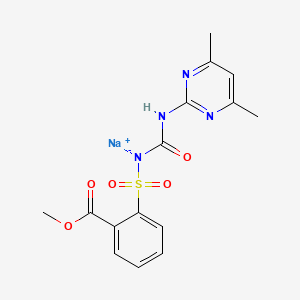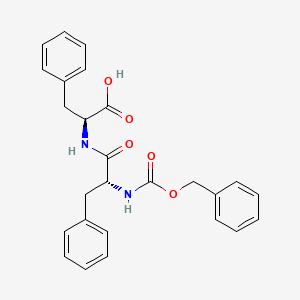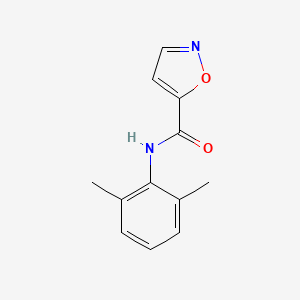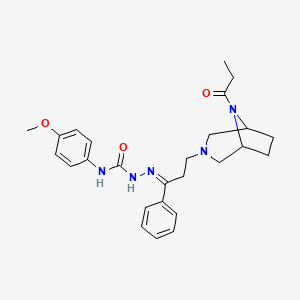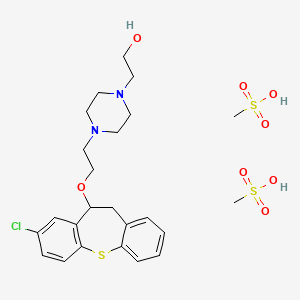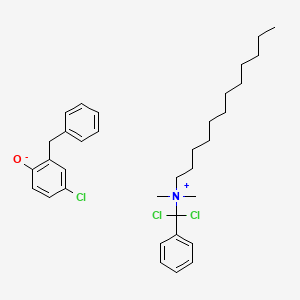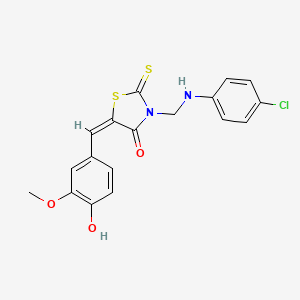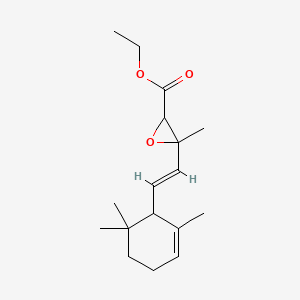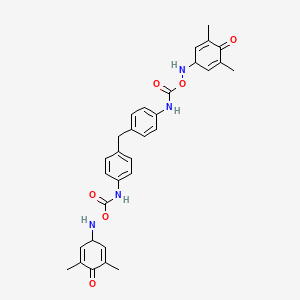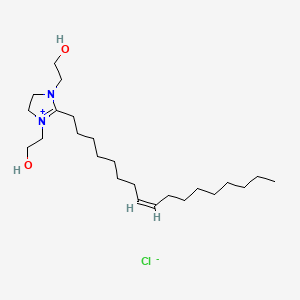
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting an imidazole derivative with an alkylating agent under basic conditions.
Introduction of the Alkyl Chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable alkyl halide.
Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the alkyl chain undergoes oxidation in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Alkyl-substituted imidazolium compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Solvent: Acts as a solvent for difficult-to-dissolve substances, facilitating various chemical processes.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives.
Drug Delivery: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine
Therapeutic Agent: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Electrolytes: Used in the production of electrolytes for batteries and fuel cells.
Lubricants: Acts as a lubricant in various industrial applications due to its stability and low volatility.
Mécanisme D'action
The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound’s ionic nature allows it to disrupt biological membranes, leading to antimicrobial effects. Additionally, its ability to form hydrogen bonds with biological molecules may contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a shorter alkyl chain.
1-Ethyl-3-methylimidazolium acetate: Known for its use as a solvent and catalyst.
Uniqueness
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its long alkyl chain and the presence of hydroxyl groups, which may enhance its solubility and reactivity compared to other imidazolium-based ionic liquids.
Propriétés
Numéro CAS |
94113-70-9 |
|---|---|
Formule moléculaire |
C24H47ClN2O2 |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9-; |
Clé InChI |
RECGPPRZKLKLAA-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



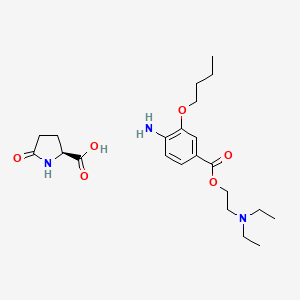
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
